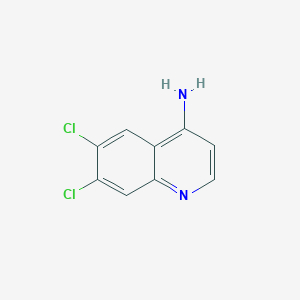

4-Amino-6,7-dichloroquinoline

Description

Significance of the 4-Aminoquinoline (B48711) Pharmacophore in Chemical Biology and Medicinal Chemistry

The 4-aminoquinoline scaffold is a "privileged" structure in medicinal chemistry, meaning it can bind to a variety of biological targets, leading to a wide range of pharmacological activities. nih.govfrontiersin.org This versatility has made it a focal point for the development of new therapeutic agents. nih.gov Historically, the most prominent application of the 4-aminoquinoline core has been in the development of antimalarial drugs. nih.govresearchgate.net Chloroquine (B1663885), a classic example, was a mainstay in malaria treatment for decades. researchgate.netplos.orgnih.gov The 4-aminoquinoline moiety is known to interfere with the detoxification of heme in the malaria parasite, leading to its death. researchgate.netnih.gov

Beyond its antimalarial properties, the 4-aminoquinoline pharmacophore has demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, antibacterial, and leishmanicidal properties. nih.govnih.govfrontiersin.orgfuture-science.com For instance, certain 4-aminoquinoline derivatives have been investigated as tyrosine kinase inhibitors for cancer therapy. nih.gov The ability of the 4-aminoquinoline ring to intercalate into DNA and its capacity to accumulate in acidic organelles like lysosomes contribute to its diverse biological effects. researchgate.netnih.gov

Historical Development of Research on Dichloroquinoline and Aminoquinoline Scaffolds

The journey of quinoline-based drugs began with the discovery of quinine, an alkaloid from the bark of the cinchona tree, as a treatment for malaria. This natural product spurred the synthesis of numerous quinoline (B57606) analogues. The development of 4,7-dichloroquinoline (B193633) was a significant milestone, first reported in a patent by IG Farben in 1937. wikipedia.org However, its synthesis and utility were not extensively explored until the development of chloroquine as an antimalarial drug. wikipedia.org The Gould-Jacobs reaction provided a key synthetic route to creating the pyridine (B92270) ring from 3-chloroaniline (B41212), which was crucial for producing 4,7-dichloroquinoline. wikipedia.orgorgsyn.org

The availability of 4,7-dichloroquinoline opened the door for the creation of a vast library of 4-aminoquinoline derivatives. wikipedia.org By substituting the chlorine atom at the 4-position with various amines, researchers could systematically modify the structure to optimize activity and reduce toxicity. nih.govscholaris.canih.gov This led to the discovery of other important antimalarials like amodiaquine (B18356) and hydroxychloroquine (B89500). plos.orgwikipedia.org The ongoing challenge of drug resistance, particularly in malaria, continues to drive research into novel dichloroquinoline and aminoquinoline scaffolds. plos.orgnih.gov

Role of 4-Amino-6,7-dichloroquinoline and its Analogues as Research Intermediates and Lead Compounds

This compound serves as a valuable building block in the synthesis of new chemical entities. The two chlorine atoms on the benzene (B151609) ring of the quinoline system provide sites for further functionalization, allowing for the creation of diverse molecular architectures. This dichloro-substitution pattern distinguishes it from the more common 7-chloroquinoline (B30040) derivatives.

While not typically a therapeutic agent itself, this compound is a key intermediate. For example, it can be a downstream product of 4-Amino-6,7-dichloro-2-methylquinoline. chemtik.com Its primary use is in the generation of analogues where the amino group or the chlorine atoms are modified. These modifications are aimed at discovering new lead compounds with improved efficacy against various diseases, including cancer and infectious diseases. nih.govnih.gov The synthesis of novel 4-aminoquinoline derivatives often involves the reaction of a substituted 4-chloroquinoline (B167314), such as 4,7-dichloroquinoline, with an appropriate amine. nih.govnih.gov This modular approach allows for the systematic exploration of the chemical space around the 4-aminoquinoline core.

Interactive Table: Properties of this compound and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |

| This compound | 948292-94-2 | C₉H₆Cl₂N₂ | 213.06 | Dichloro-substituted aminoquinoline. sigmaaldrich.comchemicalbook.com |

| 4,7-Dichloroquinoline | 948292-94-2 | C₉H₅Cl₂N | 198.05 | Key precursor for many 4-aminoquinolines. wikipedia.orgorgsyn.org |

| 4-Amino-6,8-dichloroquinoline | 929339-40-2 | C₉H₆Cl₂N₂ | 213.06 | Isomer of this compound. sigmaaldrich.com |

| 4-Amino-6,7-dichloro-2-propylquinoline | 1189107-41-2 | C₁₂H₁₂Cl₂N₂ | 255.14 | An analogue with an additional propyl group. chemtik.com |

| 4-Amino-1-diethylamino-pentane.4,7-dichloroquinoline | Not Available | C₁₈H₂₇Cl₂N₃ | 356.3 | A more complex derivative. nih.gov |

In the quest for new drugs, researchers have synthesized numerous analogues of 4-aminoquinolines. For instance, a series of 4-amino-7-chloroquinoline derivatives were synthesized and showed promising results against Mycobacterium tuberculosis and Leishmania chagasi. nih.gov Another study focused on creating hybrid molecules by combining the 4-aminoquinoline scaffold with other pharmacologically active moieties like sulfonamides, resulting in compounds with significant antimalarial activity. future-science.com The development of these novel compounds underscores the enduring importance of the 4-aminoquinoline pharmacophore and the role of intermediates like this compound in advancing medicinal chemistry research.

Structure

3D Structure

Properties

IUPAC Name |

6,7-dichloroquinolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Cl2N2/c10-6-3-5-8(12)1-2-13-9(5)4-7(6)11/h1-4H,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVBRYIQQZDIPRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C2C=C(C(=CC2=C1N)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90589036 | |

| Record name | 6,7-Dichloroquinolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90589036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

948292-94-2 | |

| Record name | 6,7-Dichloro-4-quinolinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=948292-94-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6,7-Dichloroquinolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90589036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 4 Amino 6,7 Dichloroquinoline Analogues

Precursor Synthesis Strategies for Dichloroquinoline Cores

The efficient construction of the 6,7-dichloroquinoline (B1590884) core is a critical first step in the synthesis of 4-amino-6,7-dichloroquinoline analogues. Various methods have been developed, with the Gould-Jacobs reaction being a cornerstone approach.

Gould–Jacobs Reaction and Modified Cyclocondensation Approaches

The Gould-Jacobs reaction is a well-established method for the synthesis of quinolines. wikipedia.org This reaction typically involves the condensation of an aniline (B41778) derivative with an ethoxymethylenemalonic ester, followed by a thermal cyclization to form the 4-hydroxyquinoline (B1666331) ring system. wikipedia.orgd-nb.info In the context of 6,7-dichloroquinoline synthesis, 3,4-dichloroaniline (B118046) serves as the key starting material.

The general sequence of the Gould-Jacobs reaction for this purpose can be outlined as follows:

Condensation: 3,4-dichloroaniline reacts with diethyl ethoxymethylenemalonate to form an anilinomethylenemalonic ester intermediate. wikipedia.org

Cyclization: The intermediate undergoes a thermal intramolecular cyclization to yield ethyl 4-hydroxy-6,7-dichloroquinoline-3-carboxylate. nih.gov This high-temperature step is often carried out in a high-boiling solvent like diphenyl ether. nih.govchemicalbook.com

Saponification: The resulting ester is saponified, typically using aqueous sodium hydroxide (B78521), to the corresponding carboxylic acid. wikipedia.orgorgsyn.org

Decarboxylation: The carboxylic acid is then decarboxylated by heating to afford 4-hydroxy-6,7-dichloroquinoline. wikipedia.orgorgsyn.org

Chlorination: Finally, the 4-hydroxy group is converted to a chloro group using a chlorinating agent such as phosphorus oxychloride (POCl₃) to yield the target 4,6,7-trichloroquinoline (B3021644), a direct precursor to this compound. orgsyn.orgwikipedia.org

An alternative approach involves the condensation of 3-chloroaniline (B41212) with the diethyl ester of oxaloacetic acid, which after cyclization, hydrolysis, decarboxylation, and chlorination, yields 4,7-dichloroquinoline (B193633). wikipedia.org This highlights the versatility of cyclocondensation strategies in accessing various substituted quinoline (B57606) cores.

Optimization of Industrial-Scale Precursor Production Methods

For the large-scale production of 4,7-dichloroquinoline, a key precursor, process optimization is crucial. A robust industrial process has been developed based on a modified Gould-Jacobs reaction. nih.govgoogle.com The synthesis commences with the conjugate addition of meta-chloroaniline to diethoxymethylene malonate, followed by thermal cyclization in diphenyl ether to produce the quinoline ester in high yields (90-96%). nih.govchemicalbook.com

Nucleophilic Aromatic Substitution (SNAr) at the C-4 Position of Dichloroquinolines

The chloro group at the C-4 position of the quinoline ring is highly activated towards nucleophilic aromatic substitution (SNAr), providing a convenient route to introduce a variety of functional groups, particularly amino moieties.

Reaction with Primary, Secondary, and Diamine Nucleophiles

The reaction of 4-chloro-6,7-dichloroquinoline (or more commonly, 4,7-dichloroquinoline as a model) with a diverse range of amine nucleophiles has been extensively studied. frontiersin.org This reaction is a cornerstone for the synthesis of a vast library of 4-aminoquinoline (B48711) derivatives. nih.gov

Primary and Secondary Amines: Both primary and secondary alkylamines readily displace the C-4 chlorine under various reaction conditions. frontiersin.org These reactions can be carried out under conventional heating, often at elevated temperatures (>120°C) and for extended periods (>24 h), in solvents like alcohols or DMF. frontiersin.org Microwave irradiation has been shown to significantly accelerate these reactions, often leading to higher yields in shorter reaction times (20-30 minutes). frontiersin.org The use of a base may be required, particularly with secondary amines. frontiersin.org

Diamine Nucleophiles: Diamines, such as ethane-1,2-diamine and N,N-dimethylethane-1,2-diamine, have also been successfully employed as nucleophiles. nih.gov The reaction conditions typically involve heating the 4,7-dichloroquinoline with an excess of the diamine at temperatures ranging from 80°C to 130°C. nih.gov

The table below summarizes representative conditions for the SNAr reaction of 4,7-dichloroquinoline with various amine nucleophiles.

| Nucleophile | Reaction Conditions | Product Type | Reference |

| Ethane-1,2-diamine | 130°C, 7 h | N¹-(7-chloroquinolin-4-yl)ethane-1,2-diamine | nih.gov |

| N,N-dimethylethane-1,2-diamine | 120-130°C, 6-8 h | N'-(7-chloroquinolin-4-yl)-N,N-dimethylethane-1,2-diamine | nih.gov |

| N,N-dimethylpropane-1,3-diamine | 130°C, 8 h | N'-(7-chloroquinolin-4-yl)-N,N-dimethylpropane-1,3-diamine | nih.gov |

| Various alkylamines | Microwave, 140-180°C, 20-30 min, DMSO | 4-(Alkylamino)-7-chloroquinolines | frontiersin.org |

| Benzene-1,2-diamines | Ultrasound | 4-(Diaminophenylamino)-7-chloroquinolines | frontiersin.org |

Regioselectivity and Reaction Mechanisms in SNAr Transformations

The SNAr reaction on dichloropyrimidines and related heterocycles is known to be highly regioselective, a principle that extends to dichloroquinolines. wuxiapptec.comnih.gov The reaction proceeds via an addition-elimination mechanism, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.orgyoutube.com

For 4,7-dichloroquinoline and its analogues, the substitution occurs preferentially at the C-4 position. This regioselectivity is attributed to the electronic properties of the quinoline ring system. The nitrogen atom in the ring acts as an electron-withdrawing group, which preferentially activates the C-2 and C-4 positions towards nucleophilic attack. youtube.com The negative charge of the Meisenheimer complex formed upon nucleophilic attack at C-4 can be delocalized onto the ring nitrogen, providing significant stabilization. youtube.com In contrast, attack at C-7 does not allow for such resonance stabilization involving the heterocyclic nitrogen.

While SNAr reactions on 6,7-dichloroquinoline-5,8-dione (B1222834) have shown unexpected nucleophilic substitution at the C-7 position, this is a different system where the electronic effects are dominated by the quinone moiety. nih.gov For the SNAr amination of 4,7-dichloroquinoline, substitution at C-4 is the overwhelmingly favored pathway.

Functionalization and Derivatization Strategies on the Quinoline Ring System

Beyond the introduction of an amino group at the C-4 position, the quinoline ring system of this compound offers further opportunities for functionalization and derivatization.

One powerful strategy is transition metal-catalyzed C-H activation, which allows for the direct introduction of new functional groups onto the quinoline core without the need for pre-functionalized starting materials. nih.gov This approach offers atom and step economy. nih.gov Various transition metals, including rhodium, iridium, palladium, and copper, have been employed to achieve site-selective C-H functionalization of quinolines and their N-oxide derivatives. nih.gov For instance, C-H arylation at the C-2 position of quinoline N-oxides has been achieved using copper catalysis. nih.gov

Another approach involves the generation of organometallic intermediates. For example, 7-chloroquinolines can be magnesiated to form mixed lithium-magnesium reagents, which can then react with various electrophiles to introduce new substituents. durham.ac.uk This method has been used to synthesize a library of functionalized quinolines. durham.ac.uk

Furthermore, the existing chloro-substituents at the C-6 and C-7 positions, while less reactive than the C-4 chloro group in SNAr reactions, can potentially be targeted for functionalization under more forcing conditions or through different reaction pathways, such as cross-coupling reactions. The synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-dichloroquinoline demonstrates a sequence of N-oxidation, C-2 amidation, and C-4 amination, highlighting the possibility of multi-site functionalization. mdpi.comresearchgate.net

Chemical Modifications at the C-2 Position

While the C-4 and C-7 positions of the quinoline ring have been the primary focus of derivatization, modifications at the C-2 position offer an additional avenue for structural diversification. These transformations are typically performed on the dichloroquinoline intermediate before the introduction of the C-4 amino side chain.

One reported method involves the introduction of an acyl group at the C-2 position of 4,7-dichloroquinoline. This reaction can be achieved using acetaldehyde (B116499) in the presence of potassium persulfate and a phase-transfer catalyst like tetra(n-butyl)ammonium bromide. The resulting 2-acyl-4,7-dichloroquinoline can then be subjected to standard nucleophilic substitution reactions at the C-4 position. scholaris.ca

Further functionalization of C-2 substituents is also possible. For instance, a 2-(1-hydroxyethyl)-4,7-dichloroquinoline intermediate can be prepared and subsequently esterified. Reaction with acetyl chloride in the presence of pyridine (B92270) converts the hydroxyl group into an acetate (B1210297) ester, yielding 2-(1-acetoxyethyl)-4,7-dichloroquinoline. scholaris.ca These C-2 functionalized intermediates serve as platforms for creating analogues with varied properties.

A related strategy has been applied to the 6,7-dichloro-5,8-quinolinedione scaffold, where substituents such as formyl (-CHO) and hydroxyl (-OH) groups have been introduced at the C-2 position. The introduction of a formyl group can be accomplished via oxidation of a C-2 methyl group using selenium dioxide. These modifications demonstrate the feasibility of altering the electronic and steric properties at this position.

Table 1: Examples of C-2 Modified Dichloroquinoline Intermediates

| C-2 Substituent | Reagents | Intermediate Product |

|---|---|---|

| Acyl (-COCH₃) | Acetaldehyde, K₂S₂O₈, TBAB | 2-Acyl-4,7-dichloroquinoline scholaris.ca |

Introduction of Diverse Substituents at the C-7 Position

Direct nucleophilic aromatic substitution (SNAr) of the chlorine atom at the C-7 position of a this compound is challenging. Therefore, the introduction of diverse functionalities at C-7 is typically achieved by either constructing the quinoline ring from an appropriately pre-substituted aniline or by using a versatile halo-quinoline intermediate that allows for selective, metal-catalyzed cross-coupling reactions.

A robust strategy involves the synthesis of a key intermediate, 7-bromo-4-chloroquinoline. The differing reactivity of the bromine and chlorine atoms allows for selective functionalization. The C-7 position can be modified first via metal-assisted coupling reactions before the C-4 chlorine is substituted with the desired amino side-chain. nih.gov This approach enables the synthesis of three main classes of analogues:

Diaryl Ethers: Ullmann condensation between the 7-bromo-4-(aminoalkylamino)quinoline intermediate and various phenols, using a copper catalyst, yields analogues with a phenoxy linkage at C-7. nih.gov

Biaryls: Suzuki coupling, a palladium-catalyzed reaction, allows for the connection of the C-7 position to a wide range of aryl and heteroaryl boronic acids. nih.gov

Alkylaryls: Negishi coupling can be employed to introduce alkyl and benzyl (B1604629) groups at the C-7 position using organozinc reagents. nih.gov

An alternative approach involves building the quinoline ring system from a starting aniline that already contains the desired substituent at the position corresponding to the final C-7. For example, to synthesize a 7-methoxyquinoline (B23528) derivative, the synthesis can begin with the cyclization of a 3-chloro-4-methoxyaniline (B1194202) precursor. nih.govchemicalbook.comchemicalbook.com

Table 2: Metal-Catalyzed Reactions for C-7 Diversification

| Reaction Type | Catalyst System (Example) | C-7 Substituent Type |

|---|---|---|

| Ullmann Condensation | Copper (e.g., CuI) | Aryloxy / Heteroaryloxy nih.gov |

| Suzuki Coupling | Palladium (e.g., Pd(PPh₃)₄) | Aryl / Heteroaryl nih.gov |

Side-Chain Elongation and Diversification

The most common strategy for creating libraries of this compound analogues is the diversification of the amino side-chain at the C-4 position. This is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction, where the highly reactive C-4 chlorine of 4,7-dichloroquinoline is displaced by a primary or secondary amine.

This reaction is versatile and can be performed under various conditions, including neat (solvent-free) refluxing or heating in solvents like N-methyl-2-pyrrolidone (NMP) or isopropanol. chemicalbook.comresearchgate.net The reaction tolerates a wide variety of functional groups on the amine nucleophile, allowing for the introduction of long alkyl chains, cyclic systems (e.g., piperazine), and other functionalities. mdpi.com

A powerful extension of this method is the use of parallel synthesis. An initial SNAr reaction can be performed with a diamine, such as 1,3-diaminopropane, to install a primary amine tethered to the quinoline core. This primary amine can then be subjected to sequential reductive aminations with a diverse set of aldehydes to rapidly generate a large library of compounds with two points of chemical diversity in the side chain. researchgate.net

Table 3: Representative Side Chains Introduced at C-4 via SNAr

| Amine Reactant | Resulting C-4 Side Chain |

|---|---|

| N,N-dimethylethane-1,2-diamine | -NH-(CH₂)₂-N(CH₃)₂ |

| (Hexahydro-1H-pyrrolizin-7a-yl)methanamine | -NH-CH₂-(pyrrolizidinyl) mdpi.com |

| 1,3-Diaminopropane | -NH-(CH₂)₃-NH₂ researchgate.net |

Advanced Synthetic Protocols for Constructing Aminoquinoline Derivatives

Beyond the classical SNAr approach for side-chain installation, advanced synthetic protocols have been developed to construct the fundamental aminoquinoline scaffold itself. These methods often provide access to substitution patterns that are difficult to achieve through traditional routes.

Palladium-Catalyzed Coupling and Cyclization Reactions

Palladium catalysis offers a mild and efficient alternative for the formation of the C4-N bond and for the construction of the quinoline ring system through cascade reactions.

As an alternative to SNAr, palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) can be used to form the bond between the C-4 position of a 4-haloquinoline and an amine. A system comprising Pd(OAc)₂ as the catalyst, DPEphos as the ligand, and K₃PO₄ as the base has been identified as a mild and convenient method for this transformation. nih.gov

More complex strategies involve palladium-catalyzed cascade reactions to build the heterocyclic core. One such method is the [5+1] cascade annulation of isocyanides with functionalized enaminones derived from 2-iodoanilines. This approach provides a direct route to diverse 4-aminoquinoline derivatives in high yields under mild conditions. scholaris.ca Another palladium-catalyzed multicomponent domino reaction utilizes ethynylarylamines, aryl iodides, carbon monoxide, and various amines to generate 2-aryl-4-dialkylaminoquinolines. frontiersin.org

Multicomponent Reaction Sequences

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains portions of all starting materials, are highly efficient for generating molecular complexity. Several MCRs have been developed for the synthesis of 4-aminoquinoline derivatives.

One example is a copper-catalyzed [2+2+2] annulation for synthesizing 2,3-disubstituted 4-aminoquinolines from substituted benzonitriles, aryl-mesyliodinium salts, and ynamides. This strategy is operationally simple and has a high atom economy. frontiersin.org Another approach utilizes a three-component reaction involving an imidoylative Sonogashira coupling followed by a cyclization cascade to produce 2-(alkyl/aryl)-4-aminoquinolines. frontiersin.org The discovery of novel 4-aminoquinoline-containing aminoxazoles with potent antiplasmodial activity has also been achieved through the application of MCRs. mdpi.com

Metal-Mediated and Dehydrogenative Aromatization Approaches

Modern synthetic methods are increasingly focused on atom economy and the use of readily available starting materials. Metal-mediated dehydrogenative aromatization has emerged as a powerful strategy for the synthesis of 4-aminoquinolines that avoids the pre-functionalization required in classical methods.

A recently developed protocol utilizes a synergistic Pd/Cu catalytic system for the aerobic dehydrogenative aromatization of 2,3-dihydroquinolin-4(1H)-ones. frontiersin.org This method directly couples the dihydroquinolinone substrate with a wide range of aromatic or aliphatic amines, using oxygen from the air as the terminal oxidant. The reaction proceeds through the formation of an enamine intermediate, followed by metal-catalyzed dehydrogenation to form the aromatic quinoline ring. researchgate.net This strategy is notable for its excellent functional group tolerance and has been successfully applied to the synthesis of established antimalarial drugs. frontiersin.org

Role of Catalytic Systems and Reaction Conditions in Synthetic Pathways

The synthesis of this compound and its analogues is critically dependent on the selection of appropriate catalytic systems and the fine-tuning of reaction conditions. These factors govern the reaction rate, yield, and purity of the final products by influencing the reactivity of precursors like 4,7-dichloroquinoline. The primary synthetic route involves the nucleophilic aromatic substitution (SNAr) reaction, where the chlorine atom at the C4 position of the quinoline ring is displaced by an amine. frontiersin.org The efficiency of this transformation is significantly enhanced by catalysts and optimized conditions.

The utility of acidic and basic catalysts is well-documented in the synthesis of 4-aminoquinoline derivatives. Their role is to either activate the substrate or neutralize by-products, thereby driving the reaction towards completion.

Basic auxiliaries are frequently employed to scavenge the hydrogen chloride (HCl) generated during the SNAr reaction between a 4-chloroquinoline (B167314) and an amine. The choice of base depends on the nucleophilicity of the amine. For instance, when secondary amines are used as nucleophiles, a base is typically required. frontiersin.org In the synthesis of N-benzyl-4-aminoquinolines, a combination of potassium carbonate (K₂CO₃) and triethylamine (B128534) was used to facilitate the condensation of 4,7-dichloroquinoline with the respective amine. nih.gov For less reactive nucleophiles, such as aryl or heteroarylamines, a stronger base like sodium hydroxide may be necessary to achieve good yields. frontiersin.org Conversely, when highly nucleophilic primary amines are used in excess, they can act as both the reactant and the base, eliminating the need for an additional basic auxiliary. frontiersin.org

Acidic catalysts also play a role, particularly in other synthetic strategies. In a palladium-catalyzed dehydrogenative aromatization approach for synthesizing 4-aminoquinolines, pivalic acid was used as the solvent, contributing to the acidic reaction environment. frontiersin.org Another example includes the use of para-toluenesulfonic acid in the formation of an acetal, a common protecting group strategy for other functionalities on the quinoline precursor. scholaris.ca

Table 1: Role of Catalysts and Bases in 4-Aminoquinoline Synthesis

| Catalyst/Base | Reactants | Reaction Type | Role of Catalyst/Base |

| Potassium Carbonate (K₂CO₃) & Triethylamine | 4,7-Dichloroquinoline, (Diethylaminomethyl)benzylamine | Nucleophilic Aromatic Substitution | HCl scavengers, driving the reaction equilibrium. nih.gov |

| Sodium Hydroxide (NaOH) | 4-Chloroquinoline, Aryl/Heteroarylamine | Nucleophilic Aromatic Substitution | Strong base required for less reactive amines. frontiersin.org |

| Pivalic Acid | 2,3-dihydroquinolin-4(1H)-one, Amines, Pd(OAc)₂ | Palladium-Catalyzed Dehydrogenation | Acts as the solvent, providing an acidic medium. frontiersin.org |

| Pyridine | 2-(1-hydroxyethyl)-4,7-dichloroquinoline, Acetyl chloride | Esterification | Base catalyst and HCl scavenger. scholaris.ca |

The choice of solvent and reaction temperature are paramount for optimizing reaction kinetics and maximizing product yields. High-boiling polar aprotic solvents are often preferred as they can effectively solvate the reactants and tolerate the high temperatures required for the SNAr reaction to proceed efficiently.

In microwave-assisted syntheses, dimethyl sulfoxide (B87167) (DMSO) has been shown to be a superior solvent compared to ethanol (B145695) or acetonitrile, leading to high yields (80-95%) in significantly reduced reaction times (20-30 minutes) at temperatures of 140°C or 180°C. frontiersin.org For conventional heating methods, N-methyl-2-pyrrolidone (NMP) is another effective high-boiling solvent. nih.gov Direct coupling reactions can also be performed in solvents like alcohol or dimethylformamide (DMF), though they often require more extreme conditions, such as temperatures exceeding 120°C for over 24 hours. frontiersin.org

Temperature is a critical parameter that is optimized based on the specific reactants and method. For example, the synthesis of hydroxychloroquine (B89500) analogues from substituted 4,7-dichloroquinoline has been performed at 170°C for 24 hours in the absence of a solvent. scholaris.ca In some cases, the amine reactant itself can be used in excess to serve as the solvent, typically requiring high temperatures and prolonged reaction times. frontiersin.orgnih.gov The synthesis of the 4,7-dichloroquinoline precursor itself often involves very high temperatures; for instance, cyclization of the anilinoacrylate intermediate is conducted in boiling Dowtherm A (around 250°C), followed by chlorination with phosphorus oxychloride at 135-140°C. orgsyn.org

Table 2: Impact of Solvent and Temperature on Synthesis of 4-Aminoquinoline Analogues

| Solvent | Temperature | Duration | Reactants | Yield |

| Dimethyl Sulfoxide (DMSO) | 140-180°C | 20-30 min | 4,7-Dichloroquinoline, Various amines | 80-95% frontiersin.org |

| N-Methyl-2-pyrrolidone (NMP) | Reflux | 15 h | 4,7-Dichloroquinoline, Benzylamine derivative | 78% nih.gov |

| None (Neat) | 170°C | 24 h | Substituted 4,7-dichloroquinoline, Amine | N/A scholaris.ca |

| 1,3-Diaminopropane (Neat) | Reflux | 4 h | 4,7-Dichloroquinoline | N/A nih.gov |

| Dowtherm A | ~250°C | 1 h | Diethyl (m-chloroanilino)methylenemalonate | 85-95% (Intermediate) orgsyn.org |

Purification and Isolation Techniques for Synthetic Intermediates and Final Compounds

The isolation and purification of this compound analogues are essential steps to ensure the removal of unreacted starting materials, catalysts, and side products. A combination of techniques including extraction, chromatography, and recrystallization is commonly employed.

Following the reaction, a typical workup procedure involves quenching the reaction mixture, often with water, followed by liquid-liquid extraction. scholaris.ca Organic solvents like dichloromethane (B109758) or ethyl acetate are used to extract the desired product from the aqueous phase. nih.govscholaris.ca The organic layer is then washed sequentially with water and brine to remove residual water-soluble impurities. nih.govscholaris.ca In cases where a high-boiling solvent like NMP is used, extensive washing is necessary for its removal. nih.gov After washing, the organic phase is dried over an anhydrous salt, such as magnesium sulfate (B86663) (MgSO₄), filtered, and the solvent is removed under reduced pressure. scholaris.ca

Chromatography is a powerful technique for separating the target compound from closely related impurities. Flash column chromatography using silica (B1680970) gel is a standard method. scholaris.canih.gov The mobile phase is carefully selected to achieve optimal separation; a common system involves a gradient of methanol (B129727) in dichloromethane, sometimes with a small amount of ammonium (B1175870) hydroxide added to the methanol to prevent the basic amine products from tailing on the acidic silica gel. scholaris.canih.gov

Recrystallization is often used as a final purification step to obtain highly pure, crystalline products. The crude product is dissolved in a suitable hot solvent, and upon cooling, the pure compound crystallizes out, leaving impurities behind in the solvent. Ethanol and Skellysolve B (a petroleum ether fraction) are examples of solvents used for recrystallizing quinoline derivatives. scholaris.caorgsyn.org

Finally, to improve stability and handling, the purified 4-aminoquinoline bases are often converted into their hydrochloride (HCl) salts. This is typically achieved by dissolving the final compound in a solvent like methanol saturated with HCl gas, followed by evaporation to yield the solid salt. nih.govnih.gov

Table 3: Common Purification and Isolation Techniques

| Technique | Reagents/Solvents | Purpose | Stage |

| Liquid-Liquid Extraction | Dichloromethane, Ethyl Acetate, Water, Brine | Initial separation of the product from the reaction mixture. nih.govscholaris.ca | Post-Reaction |

| Flash Column Chromatography | Silica Gel, Dichloromethane/Methanol Gradient | Separation of the target compound from by-products and impurities. nih.gov | Final Purification |

| Recrystallization | Ethanol, Skellysolve B | To obtain a highly pure, crystalline final product. scholaris.caorgsyn.org | Final Purification |

| Salt Formation | Methanolic HCl | To convert the basic amine product into a stable HCl salt. nih.govnih.gov | Final Product |

| Soxhlet Extraction | Methylene Chloride | Continuous extraction of a solid product from impurities. nih.gov | Intermediate/Final |

Spectroscopic Characterization and Structural Elucidation of 4 Amino 6,7 Dichloroquinoline Analogues

Vibrational Spectroscopic Analysis

Vibrational spectroscopy provides valuable insights into the functional groups and bonding arrangements within a molecule. By analyzing the absorption or scattering of infrared radiation, specific vibrational modes can be identified, offering a molecular fingerprint.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The vibrational frequencies of various bonds in 4-amino-6,7-dichloroquinoline analogues can be predicted and compared with experimental data. For a representative analogue, 4,7-dichloroquinoline (B193633), the characteristic vibrational bands are well-documented. iosrjournals.orgnist.gov The introduction of an amino group at the C4 position and an additional chlorine atom at the C6 position in this compound would be expected to introduce new vibrational modes and shift existing ones.

The N-H stretching vibrations of the primary amino group are typically observed in the region of 3300-3500 cm⁻¹. dergipark.org.tr One would anticipate two distinct bands in this region corresponding to the symmetric and asymmetric stretching modes. The C-N stretching vibration would likely appear in the 1250-1350 cm⁻¹ range. The aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the C=C and C=N stretching vibrations of the quinoline (B57606) ring system typically appear in the 1400-1650 cm⁻¹ region. dergipark.org.tr The C-Cl stretching vibrations for the two chlorine atoms would be found in the fingerprint region, generally between 600 and 800 cm⁻¹.

Table 1: Predicted FT-IR Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

|---|---|

| N-H Asymmetric Stretch | 3400-3500 |

| N-H Symmetric Stretch | 3300-3400 |

| Aromatic C-H Stretch | 3000-3100 |

| C=N Stretch (Quinoline) | 1600-1650 |

| C=C Stretch (Aromatic) | 1400-1600 |

| N-H Bend | 1550-1650 |

| C-N Stretch | 1250-1350 |

Fourier Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. The Raman spectrum of quinoline derivatives is characterized by strong bands corresponding to the ring stretching modes. dergipark.org.tr For this compound, the symmetric vibrations of the quinoline ring system are expected to be prominent in the FT-Raman spectrum. The C-Cl bonds, being relatively non-polar, should also give rise to noticeable Raman signals. The symmetric N-H stretching vibration may also be observed. Due to the complementary nature of FT-IR and FT-Raman, a combined analysis provides a more complete picture of the vibrational modes of the molecule.

Table 2: Expected FT-Raman Active Modes for this compound

| Vibrational Mode | Expected Raman Shift Range (cm⁻¹) |

|---|---|

| Ring Breathing Mode (Quinoline) | 700-900 |

| Aromatic C-H Stretch | 3000-3100 |

| C=C/C=N Ring Stretch | 1300-1600 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

One-Dimensional (1D) NMR Techniques (¹H, ¹³C)

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the protons of the amino group. The chemical shifts of the aromatic protons are influenced by the electron-donating amino group and the electron-withdrawing chlorine atoms. The proton at C2 would likely be the most downfield of the heterocyclic ring protons due to its proximity to the nitrogen atom. The protons at C3, C5, and C8 will have characteristic chemical shifts and coupling patterns. The amino group protons would likely appear as a broad singlet.

¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for each of the nine carbon atoms in the quinoline ring. The chemical shifts will be influenced by the nature of the substituents. The carbons bearing the chlorine atoms (C6 and C7) and the amino group (C4) will exhibit significant shifts compared to unsubstituted quinoline. The carbon atoms in the heterocyclic ring (C2, C3, C4, C4a, C8a) and the carbocyclic ring (C5, C6, C7, C8) will have characteristic chemical shifts.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C2 | 8.0-8.5 | 148-152 |

| H2 | ||

| C3 | 6.5-7.0 | 100-105 |

| H3 | ||

| C4 | - | 150-155 |

| NH₂ | 5.0-6.0 | |

| C4a | - | 145-150 |

| C5 | 7.8-8.2 | 125-130 |

| H5 | ||

| C6 | - | 130-135 |

| C7 | - | 130-135 |

| C8 | 7.5-7.9 | 120-125 |

| H8 |

Note: These are predicted ranges and actual values may vary depending on the solvent and other experimental conditions.

Two-Dimensional (2D) NMR Correlation Experiments (COSY, NOESY, HMBC, HSQC)

2D NMR experiments are crucial for unambiguously assigning the proton and carbon signals and for confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY would show correlations between adjacent aromatic protons, such as H2 and H3, and between H5 and the proton at C8 (if any long-range coupling exists). This helps in tracing the proton connectivity within the spin systems.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, even if they are not directly bonded. This can be useful for confirming the substitution pattern and for determining the conformation of flexible side chains, if present in analogues.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. The HSQC spectrum of this compound would show cross-peaks connecting each proton signal to the signal of the carbon to which it is attached (e.g., H2 to C2, H3 to C3, H5 to C5, and H8 to C8). This is a powerful tool for assigning the carbon spectrum based on the assigned proton spectrum.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Determination

Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern. For this compound, the molecular ion peak (M⁺) would be expected at an m/z value corresponding to its molecular weight. Due to the presence of two chlorine atoms, a characteristic isotopic pattern for the molecular ion would be observed, with peaks at M, M+2, and M+4, with relative intensities of approximately 9:6:1.

The fragmentation of quinoline derivatives upon electron ionization often involves the loss of small neutral molecules. cdnsciencepub.com For this compound, common fragmentation pathways could include the loss of a chlorine atom, the loss of HCN from the heterocyclic ring, and fragmentation of the amino group. The presence of the chlorine atoms would also lead to fragment ions containing one or two chlorine atoms, each exhibiting their characteristic isotopic patterns.

Table 4: Predicted Key Mass Spectral Fragments for this compound

| Fragment | Predicted m/z |

|---|---|

| [M]⁺ | Molecular Weight |

| [M-Cl]⁺ | MW - 35/37 |

| [M-HCN]⁺ | MW - 27 |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography coupled with mass spectrometry (LC-MS) is an indispensable tool for the analysis of this compound derivatives. This technique facilitates the separation of the target compound from impurities and reaction byproducts, while simultaneously providing mass information for structural confirmation. The retention time (t_R) in the chromatogram is a characteristic property of the compound under specific column and mobile phase conditions, aiding in its identification. Following chromatographic separation, the analyte is introduced into the mass spectrometer.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique particularly well-suited for the analysis of polar molecules like 4-aminoquinoline (B48711) derivatives, as it typically generates intact protonated molecular ions [M+H]⁺. asianpubs.org This allows for the direct determination of the molecular weight.

Further structural information is obtained through tandem mass spectrometry (MS/MS), often employing collision-induced dissociation (CID). In this process, the precursor molecular ion is selected and subjected to fragmentation by collision with an inert gas. The resulting product ions provide a fragmentation pattern that serves as a molecular fingerprint, enabling the detailed structural elucidation of the analyte. nih.gov

For instance, the ESI-MS/MS analysis of a related compound, {3-[(7-chloroquinolin-4-yl)amino]acetophenone}, reveals a characteristic fragmentation pathway. The protonated molecular ion [M+H]⁺ is observed, and its subsequent fragmentation provides key structural insights. nih.gov A primary fragmentation involves the loss of the acetophenone (B1666503) side chain, leading to the formation of a stable 4-amino-7-chloroquinoline fragment.

Table 1: Representative ESI-MS/MS Data for a 4-Amino-7-chloroquinoline Analogue

| Precursor Ion (m/z) | Collision Energy (eV) | Product Ions (m/z) | Proposed Fragment |

| 297.00 [M+H]⁺ | 40-45 | 253.99 | [M+H - C₂H₂O]⁺ |

| 218.14 | [M+H - C₄H₅NO]⁺ | ||

| 163.10 | [C₉H₆ClN]⁺ |

Data derived from the analysis of {3-[(7-chloroquinolin-4-yl)amino]acetophenone}. nih.gov

Electronic Absorption Spectroscopy (UV-Vis) for Chromophoric Characterization

Electronic absorption spectroscopy, or UV-Vis, is a valuable technique for characterizing the chromophoric system inherent to the this compound scaffold. The quinoline ring system contains π-electrons that can be excited by ultraviolet or visible light, resulting in characteristic absorption bands. The position (λ_max) and intensity of these bands are sensitive to the electronic structure of the molecule, including the nature and position of substituents on the quinoline ring.

The introduction of an amino group at the 4-position and chloro groups at the 6- and 7-positions significantly influences the electronic transitions within the quinoline nucleus. The amino group, being an auxochrome, typically causes a bathochromic (red) shift of the absorption maxima compared to the unsubstituted quinoline core, due to the extension of the conjugated system through the lone pair of electrons on the nitrogen atom. The solvent environment can also impact the absorption spectrum, with polar solvents often causing shifts in λ_max due to differential stabilization of the ground and excited states. researchgate.net

Table 2: UV-Vis Absorption Maxima for Aminoquinoline in Different Solvents

| Solvent | Absorption Maxima (λ_max, nm) |

| Cyclohexane | 243, 303, 315 |

| Acetonitrile | 242, 303, 315 |

| Ethanol (B145695) | 240, 303, 315, 330 |

| Water | 235, 303, 315, 335 |

Data is representative for a generic aminoquinoline and illustrates the effect of solvent polarity on absorption bands. researchgate.net

X-ray Crystallography for Solid-State Molecular Architecture

Determination of Crystal System and Space Group

The first step in crystal structure determination is the identification of the crystal system and space group. The crystal system describes the symmetry of the unit cell, the smallest repeating unit of the crystal lattice. There are seven crystal systems: triclinic, monoclinic, orthorhombic, tetragonal, trigonal, hexagonal, and cubic. The space group provides a more detailed description of the symmetry elements within the unit cell.

For example, a related compound, quinoline-2-carboxylic acid, has been reported to crystallize in the monoclinic system with the space group P2₁/c. researchgate.net The determination of the crystal system and space group is crucial as it dictates the symmetry constraints that are applied during the refinement of the crystal structure.

Table 3: Example Crystallographic Data for a Quinoline Derivative

| Parameter | Value |

| Compound | Quinoline-2-carboxylic acid |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

Data is for a related quinoline derivative to illustrate crystallographic parameters. researchgate.net

Analysis of Asymmetric Unit and Molecular Planarity

The asymmetric unit is the smallest part of the unit cell from which the entire cell can be generated by applying the symmetry operations of the space group. The asymmetric unit can contain one or more molecules. For instance, the crystal structure of quinoline-2-carboxylic acid contains two molecules in its asymmetric unit. researchgate.net

A key structural feature of interest in this compound analogues is the planarity of the quinoline ring system. The fused aromatic rings are expected to be largely planar. However, the presence of substituents, such as the amino group, can introduce slight distortions from planarity. mdpi.com X-ray crystallography allows for the precise measurement of dihedral angles within the molecule, providing a quantitative assessment of its planarity. The analysis of intermolecular interactions, such as hydrogen bonding involving the amino group and π–π stacking between the quinoline rings, is also a critical aspect of the crystallographic study, as these interactions dictate the solid-state packing of the molecules. mdpi.com

Computational and Theoretical Chemistry Studies on 4 Amino 6,7 Dichloroquinoline

Quantum Chemical Computations

Quantum chemical computations are fundamental to understanding the electronic structure and geometry of 4-Amino-6,7-dichloroquinoline. These methods solve the Schrödinger equation for the molecule, providing detailed insights into its intrinsic properties.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. For this compound, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311++G(d,p), are employed to determine the most stable three-dimensional arrangement of its atoms—a process known as geometric optimization. dergipark.org.tr This optimization provides precise data on bond lengths, bond angles, and dihedral angles.

Furthermore, DFT is used to calculate the vibrational frequencies of the molecule. dergipark.org.tr These theoretical frequencies correspond to the stretching, bending, and torsional motions of the atoms and can be correlated with experimental infrared (IR) and Raman spectra to confirm the molecular structure. researchgate.netresearchgate.net The calculated vibrational data helps in the definitive assignment of spectral bands observed experimentally. dergipark.org.tr

Table 1: Representative Calculated Geometric and Vibrational Parameters for a Dichloroquinoline Scaffold Note: This data is illustrative of parameters obtained for similar quinoline (B57606) structures through DFT calculations.

| Parameter | Calculated Value | Unit |

|---|---|---|

| C-N Bond Length | 1.37 | Ångström (Å) |

| C-Cl Bond Length | 1.74 | Ångström (Å) |

| C-N-C Bond Angle | 117.5 | Degrees (°) |

| N-H Stretch Freq. | 3450 | Wavenumber (cm⁻¹) |

| C=C Aromatic Stretch Freq. | 1610 | Wavenumber (cm⁻¹) |

| C-Cl Stretch Freq. | 780 | Wavenumber (cm⁻¹) |

Molecular Electrostatic Potential (MEP) mapping is a technique used to visualize the electron density distribution around a molecule and predict its reactivity. The MEP map displays regions of positive and negative electrostatic potential, which correspond to electrophilic and nucleophilic sites, respectively.

For this compound, MEP analysis reveals that the regions around the nitrogen atoms of the quinoline ring and the amino group are typically electron-rich (nucleophilic), making them susceptible to electrophilic attack. Conversely, the hydrogen atoms of the amino group and regions near the electron-withdrawing chlorine atoms are electron-deficient (electrophilic). mdpi.com This information is invaluable for predicting how the molecule will interact with other reagents or biological targets. mdpi.com

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

To explore the potential of this compound as a therapeutic agent, molecular docking and dynamics simulations are employed to study its interactions with specific biomolecular targets like proteins and enzymes.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. niscpr.res.in For derivatives of 4-aminoquinoline (B48711), docking studies have been conducted against various targets, including those relevant to malaria, cancer, and viral diseases. niscpr.res.inmdpi.comniscpr.res.in

These simulations can identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the amino acid residues in the target's active site. niscpr.res.in The results are often expressed as a docking score, which estimates the binding affinity. Studies on similar 4-amino-7-chloroquinoline analogs have shown potential interactions with targets like Plasmodium falciparum lactate (B86563) dehydrogenase and dengue virus NS2B/NS3 protease. niscpr.res.inniscpr.res.in

Table 2: Illustrative Molecular Docking Results for 4-Aminoquinoline Analogs with Various Protein Targets

| Protein Target | PDB ID | Docking Score (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| P. falciparum Lactate Dehydrogenase | 1LDG | -4.8 to -7.5 | Asp53, Ile54, Val115 |

| Dengue Virus Protease | 2FOM | -6.0 to -8.0 | Lys74, Leu149, Asn152 |

| Tyrosine-protein kinase c-Src | 3G6H | -7.2 to -9.1 | Thr338, Met341, Asp404 |

Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of the ligand-target complex over time. mdpi.com An MD simulation tracks the movements and interactions of all atoms in the system, offering a more realistic representation of the binding stability than static docking. These simulations can confirm whether the binding mode predicted by docking is stable in a simulated physiological environment, typically for nanoseconds. mdpi.com The analysis of MD trajectories can reveal conformational changes in both the ligand and the protein upon binding.

In Silico Assessment of Pharmacokinetic-Relevant Parameters in Research Models

Before a compound can be considered for further development, its pharmacokinetic properties—Absorption, Distribution, Metabolism, and Excretion (ADME)—must be evaluated. In silico tools provide a rapid and cost-effective way to predict these properties.

ADMET prediction models are used to calculate various physicochemical and pharmacokinetic parameters for this compound and its analogs. mdpi.comnih.gov These parameters include solubility, lipophilicity (LogP), permeability, and compliance with established drug-likeness criteria such as Lipinski's "Rule of Five". nih.gov These predictions help researchers identify potential liabilities early in the research process and guide the design of molecules with more favorable drug-like properties. japsonline.com

Table 3: Predicted Pharmacokinetic and Physicochemical Properties for a Representative 4-Aminoquinoline Compound

| Property | Predicted Value | Significance |

|---|---|---|

| Molecular Weight | < 500 g/mol | Lipinski's Rule Compliance |

| LogP (Lipophilicity) | < 5 | Lipinski's Rule Compliance |

| Hydrogen Bond Donors | < 5 | Lipinski's Rule Compliance |

| Hydrogen Bond Acceptors | < 10 | Lipinski's Rule Compliance |

| Aqueous Solubility (logS) | -3.5 | Moderate Solubility |

| Caco-2 Permeability | High | Potential for Good Absorption |

Prediction of Lipophilicity (e.g., cLogP, logD)

Lipophilicity is a critical physicochemical property that influences a drug's absorption, distribution, metabolism, and excretion (ADME). It is commonly expressed as the logarithm of the partition coefficient (logP) between an organic and an aqueous phase, typically octanol (B41247) and water. The calculated logP (cLogP) is a theoretical estimation of this property. For ionizable molecules like this compound, the distribution coefficient (logD) is also a key parameter as it considers the lipophilicity at different pH values, which is particularly relevant in physiological environments.

The amino group at the 4-position is basic, meaning the compound will be protonated at physiological pH. This ionization will influence its logD value, making it more hydrophilic at lower pH. The prediction of logD requires the pKa of the compound in addition to its logP. While precise computational predictions can vary between different software and algorithms, the structural features of this compound point towards a lipophilic character that is modulated by pH.

Table 1: Predicted Lipophilicity and Related Parameters for this compound and a Related Compound

| Compound | Molecular Formula | cLogP (estimated) | pKa (predicted) |

| This compound | C₉H₆Cl₂N₂ | > 2.3 | ~6.70 |

| 4-Amino-7-chloroquinoline | C₉H₇ClN₂ | 2.3 | Not Available |

Note: The cLogP for this compound is an estimation based on the value for 4-Amino-7-chloroquinoline. The predicted pKa is for this compound.

Theoretical Evaluation of Blood-Brain Barrier (BBB) Permeation Potential (e.g., TPSA)

The ability of a compound to cross the blood-brain barrier (BBB) is a critical factor for drugs targeting the central nervous system (CNS) and a property to be avoided for peripherally acting drugs to minimize CNS side effects. The Topological Polar Surface Area (TPSA) is a widely used descriptor in computational chemistry to predict the BBB permeability of a molecule. TPSA is defined as the sum of the surfaces of polar atoms (usually oxygens and nitrogens) in a molecule.

For a molecule to readily cross the BBB via passive diffusion, a TPSA value of less than 90 Ų is generally considered favorable. The TPSA for this compound can be calculated based on the contributions of its nitrogen atoms. The primary amino group and the nitrogen atom in the quinoline ring are the main contributors to its polarity.

Based on its structure, the TPSA of this compound is estimated to be approximately 38.9 Ų. This value is well below the 90 Ų threshold, suggesting that the compound has a high potential to permeate the blood-brain barrier. This prediction is consistent with the TPSA of the similar compound, 4-Amino-7-chloroquinoline, which also has a calculated TPSA of 38.9 Ų.

Table 2: Predicted Blood-Brain Barrier Permeation Potential of this compound

| Compound | TPSA (Ų) | Predicted BBB Permeation |

| This compound | 38.9 (estimated) | High |

Computational Drug-Likeness Assessment (e.g., Lipinski's Rule of Five)

Lipinski's Rule of Five is a set of guidelines used to evaluate the drug-likeness of a chemical compound and its likelihood of being an orally active drug. sigmaaldrich.com The rule states that, in general, an orally active drug has:

No more than 5 hydrogen bond donors (the total number of nitrogen–hydrogen and oxygen–hydrogen bonds).

No more than 10 hydrogen bond acceptors (all nitrogen or oxygen atoms). sigmaaldrich.com

A molecular mass less than 500 daltons. sigmaaldrich.com

A calculated octanol-water partition coefficient (cLogP) that does not exceed 5. sigmaaldrich.com

An analysis of the molecular properties of this compound against Lipinski's Rule of Five provides a preliminary assessment of its potential as an oral drug candidate.

Hydrogen Bond Donors: The primary amino group (-NH₂) has two hydrogen atoms attached to a nitrogen, contributing 2 hydrogen bond donors.

Hydrogen Bond Acceptors: The nitrogen atom of the amino group and the nitrogen atom within the quinoline ring can both act as hydrogen bond acceptors, for a total of 2.

Molecular Weight: The molecular formula of this compound is C₉H₆Cl₂N₂, giving it a molecular weight of 213.06 g/mol . sigmaaldrich.com

cLogP: As previously discussed, the cLogP is estimated to be greater than 2.3, which is well within the limit of 5.

Based on this analysis, this compound does not violate any of Lipinski's rules, suggesting that it possesses favorable physicochemical properties for oral bioavailability.

Table 3: Lipinski's Rule of Five Assessment for this compound

| Parameter | Value | Rule | Compliance |

| Hydrogen Bond Donors | 2 | ≤ 5 | Yes |

| Hydrogen Bond Acceptors | 2 | ≤ 10 | Yes |

| Molecular Weight ( g/mol ) | 213.06 | < 500 | Yes |

| cLogP | > 2.3 (estimated) | ≤ 5 | Yes |

Virtual Screening Methodologies for Novel Lead Identification

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. Given the favorable drug-like properties of the 4-aminoquinoline scaffold, virtual screening methodologies are highly applicable for the identification of novel lead compounds based on the this compound core structure.

The process of virtual screening typically involves the following steps:

Target Selection and Preparation: A three-dimensional structure of the biological target of interest is obtained, usually from crystallographic data. This structure is prepared for docking by adding hydrogen atoms, assigning charges, and defining the binding site.

Compound Library Preparation: A large database of chemical compounds is prepared for screening. This can include commercially available compounds, natural products, or virtually generated libraries of derivatives of a core scaffold like this compound. The compounds are typically represented as 3D structures with appropriate protonation states.

Molecular Docking: Each compound in the library is "docked" into the defined binding site of the target protein. Docking algorithms predict the preferred orientation and conformation of the ligand when bound to the receptor.

Scoring and Ranking: The binding affinity of each docked compound is estimated using a scoring function. These functions calculate a score that represents the strength of the interaction between the ligand and the target. The compounds are then ranked based on their scores.

Hit Selection and Experimental Validation: The top-ranked compounds, often referred to as "hits," are selected for further investigation. These hits are then acquired or synthesized and tested in biological assays to validate their activity.

For this compound and its analogs, virtual screening can be employed to explore their potential against a wide range of therapeutic targets. For instance, given the history of 4-aminoquinolines as antimalarial agents, virtual screening could be used to identify new derivatives with improved activity against resistant strains of Plasmodium falciparum. The process would involve docking a library of this compound derivatives into the active site of a key parasite enzyme. By analyzing the predicted binding modes and affinities, researchers can prioritize the synthesis of the most promising candidates, thereby accelerating the drug discovery process.

Structure Activity Relationship Sar Investigations of 4 Amino 6,7 Dichloroquinoline Derivatives

Impact of Halogen Substitution Patterns on Biological Activity Profiles

The nature and position of halogen substituents on the quinoline (B57606) ring are critical determinants of the biological activity of 4-aminoquinoline (B48711) derivatives. The 7-chloro substituent is a well-established feature for potent antimalarial activity, as it is believed to increase the basicity of the quinoline ring structure, which is essential for drug accumulation in the acidic food vacuole of the malaria parasite. youtube.comyoutube.com

Systematic studies have revealed that while the 7-chloro group is often optimal, other halogens at this position can also confer significant activity. A study of 108 4-aminoquinoline analogues showed that a halogen at the 7-position (Cl, Br, or I, but not F) was one of four structural features associated with activity against both chloroquine-susceptible and -resistant Plasmodium falciparum strains. nih.gov The electron-withdrawing nature of the halogen at the 7-position is thought to be a key factor. youtube.com

Interactive Table: Halogen Substitution and Antimalarial Activity

| Compound | 7-Substituent | Activity Profile | Reference |

|---|---|---|---|

| Chloroquine (B1663885) Analog | Cl | Potent against sensitive strains | nih.gov |

| Chloroquine Analog | Br | Active against sensitive and resistant strains | nih.gov |

| Chloroquine Analog | I | Active against sensitive and resistant strains | nih.gov |

Influence of the C-4 Amino Substituent on Pharmacological Efficacy

The substituent attached to the 4-amino group of the quinoline ring plays a pivotal role in the pharmacological efficacy of these compounds. Modifications in this region can significantly impact the molecule's interaction with its biological target and its pharmacokinetic properties.

The nature of the linker between the 4-amino group and a terminal amino group is crucial. For instance, the incorporation of an aromatic ring in the side chain at the C-4 position has been shown to reduce toxicity while increasing antimalarial activity in some derivatives. youtube.com Furthermore, the presence of a protonatable nitrogen at the distal end of the side chain is a common feature of active 4-aminoquinoline antimalarials. nih.gov

Quantitative structure-activity relationship (QSAR) studies have indicated that the presence of hydrogen bond donors near the 4-amino group can positively contribute to the biological activity. ijisrt.com This suggests that specific interactions with the target protein in this region are important for the compound's mechanism of action. The steric and electronic properties of the substituents at the C-4 amino position must be carefully balanced to achieve optimal efficacy.

Role of Side-Chain Length, Branching, and Heteroatom Incorporation on Activity

The side chain extending from the 4-amino group is a key area for modification to modulate the activity of 4-amino-6,7-dichloroquinoline derivatives. Its length, degree of branching, and the presence of heteroatoms can have profound effects on pharmacological properties.

Side-Chain Length: The length of the alkyl chain connecting the 4-amino group to a terminal basic nitrogen is a critical parameter. Studies have shown that both shortening and lengthening the side chain from the standard four-carbon chain of chloroquine can lead to compounds with improved activity against drug-resistant strains of P. falciparum. nih.gov Specifically, side chains with two to five carbons are often considered optimal for antimalarial activity. youtube.com A study of a large panel of 4-aminoquinolines identified that side chain lengths of ≤3 or ≥10 carbons were associated with activity against chloroquine-resistant parasites. nih.gov

Branching: The introduction of branching in the side chain can influence the compound's lipophilicity and its ability to fit into the binding pocket of its target. While less systematically studied than side-chain length, branching can be used to fine-tune the pharmacokinetic profile of the derivatives.

Heteroatom Incorporation: The incorporation of heteroatoms such as oxygen or sulfur in the side chain can alter the molecule's polarity, hydrogen bonding capacity, and metabolic stability. Replacing the exocyclic nitrogen at the 4-position with sulfur or oxygen has been shown to significantly alter the basicity of the quinolinyl nitrogen, leading to lower antimalarial potency but an improved selectivity index against chloroquine-resistant strains. nih.gov The introduction of additional basic amino groups within the side chain can, in some cases, enhance potency. nih.gov

Interactive Table: Side-Chain Modifications and Antimalarial Activity

| Modification | Effect on Activity | Reference |

|---|---|---|

| Shortening side chain (≤3 carbons) | Increased activity against resistant strains | nih.gov |

| Lengthening side chain (≥10 carbons) | Increased activity against resistant strains | nih.gov |

| Optimal length for general activity | 2-5 carbons | youtube.com |

Stereochemical Considerations in Aminoquinoline Derivative Design

Stereochemistry can play a significant role in the biological activity of chiral 4-aminoquinoline derivatives. The three-dimensional arrangement of atoms can influence drug-receptor interactions, with one enantiomer often exhibiting greater potency than the other.

For instance, in studies of bisquinoline compounds, which feature two 4-aminoquinoline moieties linked together, the stereochemistry of the linker, such as in cyclohexane-1,2-diamine, has been shown to be important for in vivo antimalarial activity. manchester.ac.uk It has been observed that the dextrorotatory (d)-isomer of some 4-aminoquinolines is less toxic than the levorotatory (l)-isomer. youtube.com This highlights the importance of considering stereochemistry in the design of new derivatives to optimize both efficacy and safety. Molecular modeling studies can help to elucidate the structural and stereochemical requirements for efficient interaction with biological targets. mdpi.com

Exploration of Hybrid Molecules Incorporating Diverse Pharmacophores

A promising strategy in the development of novel this compound derivatives is the creation of hybrid molecules. This approach involves covalently linking the 4-aminoquinoline scaffold to other pharmacophores, aiming to combine the therapeutic advantages of both moieties, achieve synergistic effects, or overcome drug resistance mechanisms.

Conjugation with Heterocyclic Systems (e.g., Triazines, Pyrano[2,3-c]pyrazoles, Isatins, Hydrazones)

Triazines: Hybrid molecules combining the 4-aminoquinoline core with a 1,3,5-triazine (B166579) ring have demonstrated significant antimalarial activity. nih.govnih.gov A systematic modification of the triazine moiety attached to the 4-amino-7-chloroquinoline scaffold has yielded compounds with high in vitro activity against both chloroquine-sensitive and -resistant strains of P. falciparum, often with low toxicity to mammalian cells. nih.govnih.gov

Pyrano[2,3-c]pyrazoles: The conjugation of 4-aminoquinoline with pyrano[2,3-c]pyrazole scaffolds has resulted in hybrid compounds with potent antimalarial properties. semanticscholar.orgnih.gov One study reported a series of hybrids linked via an ethyl group that showed significant in vitro activity against both chloroquine-sensitive and -resistant P. falciparum strains. semanticscholar.org The pyrano[2,3-c]pyrazole moiety is a versatile scaffold known for a range of biological activities.

Isatins: Isatin (B1672199) (indole-2,3-dione) is a privileged scaffold in medicinal chemistry. Hybrid molecules incorporating both 4-aminoquinoline and isatin moieties have been synthesized and evaluated for their biological activities, including as antibacterial agents. mdpi.com The rationale behind these hybrids is to combine the known properties of both pharmacophores to create novel therapeutic agents.

Hydrazones: The hydrazone linkage has been employed to connect the 4-aminoquinoline core to various aromatic systems, leading to compounds with a range of biological activities. For example, 4-aminoquinoline-hydrazone hybrids have been investigated as promising antibacterial agents. mdpi.com The synthesis of these hybrids often involves the condensation of a 4-aminoquinoline-substituted hydrazide with an appropriate aldehyde or ketone.

Mechanistic Insights into the Biological Activity of 4 Amino 6,7 Dichloroquinoline Analogues in Vitro and Animal Models

Antimalarial Mechanisms of Action

The efficacy of 4-aminoquinolines against Plasmodium species, the causative agents of malaria, is primarily attributed to their interference with the parasite's metabolism within infected erythrocytes. The parasite digests host hemoglobin in its acidic digestive vacuole, a process that releases large quantities of toxic free heme (ferriprotoporphyrin IX). To protect itself, the parasite detoxifies this heme by polymerizing it into an inert, crystalline pigment called hemozoin, which is biochemically equivalent to beta-hematin. 4-Aminoquinoline (B48711) analogues disrupt this critical detoxification process through a multi-step mechanism.

A primary mechanism of action for 4-aminoquinoline antimalarials is the inhibition of hemozoin formation. These compounds are understood to form a complex with ferriprotoporphyrin IX (FPIX), the monomeric unit of hemozoin. This interaction, often involving π-π stacking between the quinoline (B57606) ring and the porphyrin system, effectively caps (B75204) the growing crystal face of beta-hematin, preventing further polymerization.

The accumulation of the drug-FPIX complex and the resulting build-up of free, soluble heme are cytotoxic to the parasite. This free heme can generate reactive oxygen species, leading to oxidative stress, and can also destabilize and lyse parasitic membranes, ultimately causing parasite death. Structure-activity relationship studies have indicated that the 4-aminoquinoline nucleus is the essential component for strong complexation with heme, while the presence of a chlorine atom at the 7-position of the quinoline ring is a critical requirement for potent beta-hematin inhibitory activity.

A key feature enabling the potent antimalarial activity of 4-aminoquinoline analogues is their accumulation to high concentrations within the parasite's acidic digestive vacuole. This organelle maintains a pH of approximately 5.0-5.5. The basic amino side chain characteristic of these compounds is crucial for this accumulation.

As weak bases, 4-aminoquinolines can diffuse across biological membranes in their unprotonated state. Upon entering the acidic environment of the digestive vacuole, the nitrogen atoms in the side chain and the quinoline ring become protonated. This charged, diprotonated form of the drug is less membrane-permeable and becomes effectively trapped within the vacuole. This process, known as "pH trapping," can lead to drug concentrations inside the vacuole that are several hundred to a thousand times higher than in the external medium, thereby concentrating the drug at its primary site of action. This high concentration is essential for effectively inhibiting hemozoin formation.

Beyond heme detoxification, research has explored other potential targets for 4-aminoquinolines, including parasitic enzymes essential for metabolism. One such enzyme is Plasmodium falciparum lactate (B86563) dehydrogenase (PfLDH), which plays a vital role in the parasite's anaerobic glycolysis, its sole source of energy.

Docking studies have suggested that 4-amino substituted-7-chloroquinoline derivatives can bind to PfLDH, with some analyses indicating that they occupy the binding pocket of the enzyme's cofactor, NADH. This suggests a competitive mode of inhibition, where the drug competes with NADH for access to the enzyme's active site. However, other experimental evidence presents a more complex interaction. Some studies have shown that while chloroquine (B1663885), a prototypical 4-aminoquinoline, binds to PfLDH, it does not significantly inhibit its enzymatic activity directly. Instead, it was found to protect the enzyme from inhibition by free heme, which is a known potent inhibitor of PfLDH. This suggests an indirect mechanism where the drug's interaction with the enzyme might mitigate heme-induced toxicity, although its primary antimalarial effect remains the disruption of heme polymerization.

The widespread emergence of parasite resistance to chloroquine has driven extensive research into novel 4-aminoquinoline analogues capable of overcoming this resistance. Resistance is primarily linked to mutations in the P. falciparum chloroquine resistance transporter (PfCRT) protein, which is believed to reduce the accumulation of the drug in the digestive vacuole.

Strategies to circumvent resistance have focused on modifying the chemical structure of the 4-aminoquinoline scaffold, particularly the side chain. Research has shown that altering the length and branching of the alkyl amine side chain can restore activity against chloroquine-resistant strains. Both shortening and lengthening the side chain compared to that of chloroquine have yielded compounds that retain potent activity against resistant parasites. These modifications are thought to reduce the affinity of the drug for the mutated PfCRT transporter, thereby preventing its efflux from the vacuole and allowing it to accumulate to effective concentrations. Several novel 4-amino-7-chloroquinoline derivatives have demonstrated significant potency against various chloroquine-resistant P. falciparum strains in vitro. nih.gov

| Compound/Analogue | P. falciparum Strain (Resistance Profile) | IC50 (nM) |

| Chloroquine | 3D7 (Sensitive) | 15.6 |

| Dd2 (Resistant) | 148.2 | |

| 7-chloroquinoline-benzimidazole hybrid 5a | 3D7 (Sensitive) | 14.2 |

| Dd2 (Resistant) | 114.5 | |

| 7-chloroquinoline-benzimidazole hybrid 5b | 3D7 (Sensitive) | 11.8 |

| Dd2 (Resistant) | 102.7 | |

| 7-chloroquinoline-benzimidazole hybrid 5c | 3D7 (Sensitive) | 13.9 |

| Dd2 (Resistant) | 108.9 | |

| 7-chloroquinoline-benzimidazole hybrid 5d | 3D7 (Sensitive) | 11.2 |

| Dd2 (Resistant) | 98.6 |

Data compiled from select in vitro studies. nih.gov IC50 values represent the concentration required to inhibit 50% of parasite growth.

Anticholinesterase Activity Mechanisms

In addition to their antimalarial properties, certain 4-aminoquinoline analogues have been identified as inhibitors of cholinesterases, specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are critical for the breakdown of the neurotransmitter acetylcholine (B1216132) and are significant therapeutic targets in neurodegenerative diseases like Alzheimer's disease.

Kinetic studies have revealed that 4-aminoquinoline derivatives can inhibit cholinesterases through various modes, including competitive, non-competitive, and mixed-type inhibition. The specific mode of inhibition is highly dependent on the structure of the individual analogue, particularly the substituents on the 4-amino group and the quinoline ring.